5-Formil-2-hidroxibenzamida

Descripción general

Descripción

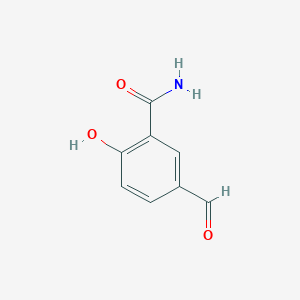

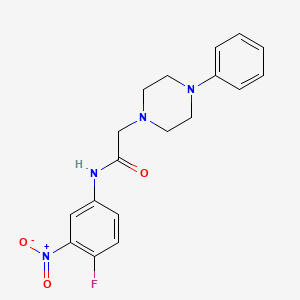

5-Formyl-2-hydroxybenzamide is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . It is known for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . This compound also exhibits antifungal activity against Candida albicans .

Aplicaciones Científicas De Investigación

5-Formyl-2-hydroxybenzamide has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Its antibacterial and antifungal properties make it valuable in microbiological studies and the development of antimicrobial agents.

Medicine: It is explored for its potential use in treating bacterial and fungal infections.

Mecanismo De Acción

Target of Action

5-Formyl-2-hydroxybenzamide, also known as Labetalol Impurity 3 , is primarily used in the preparation of unsaturated cinnamate ester benzamides as inhibitors of rhinovirus 3C protease . The primary target of this compound is the rhinovirus 3C protease, an enzyme that plays a crucial role in the life cycle of rhinoviruses.

Mode of Action

It is known that the compound is used in the synthesis of inhibitors for the rhinovirus 3c protease . This suggests that the compound likely interacts with the protease, potentially inhibiting its function and thus interfering with the viral life cycle.

Biochemical Pathways

Given its role as a precursor in the synthesis of rhinovirus 3c protease inhibitors , it can be inferred that the compound plays a role in the viral replication pathway by inhibiting the function of the protease.

Pharmacokinetics

It is known that the compound is slightly soluble in acetone and methanol , which could potentially influence its bioavailability.

Result of Action

Given its role in the synthesis of rhinovirus 3c protease inhibitors , it can be inferred that the compound’s action results in the inhibition of the protease, potentially leading to a disruption in the viral life cycle.

Action Environment

It is known that the compound is stable under normal temperatures and pressures

Análisis Bioquímico

Temporal Effects in Laboratory Settings

There is currently no information available on the changes in the effects of 5-Formyl-2-hydroxybenzamide over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of different dosages of 5-Formyl-2-hydroxybenzamide in animal models have not been studied

Transport and Distribution

There is currently no information available on how 5-Formyl-2-hydroxybenzamide is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Métodos De Preparación

5-Formyl-2-hydroxybenzamide can be synthesized through various methods. One common synthetic route involves the reaction of labetalol hydrochloride with sodium hydrogencarbonate in water, followed by treatment with sodium periodate and hydrochloric acid . The reaction conditions include drop-wise addition of the periodate solution at room temperature, followed by acidification to form a white precipitate, which is then recrystallized .

Análisis De Reacciones Químicas

5-Formyl-2-hydroxybenzamide undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions: Sodium periodate is commonly used for oxidation, while reducing agents like sodium borohydride are used for reduction reactions. Acidic or basic conditions can facilitate substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzamides.

Comparación Con Compuestos Similares

5-Formyl-2-hydroxybenzamide can be compared with other similar compounds, such as:

Propiedades

IUPAC Name |

5-formyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFAWCVGHFXLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2366910.png)

![2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2366912.png)

![Tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate](/img/structure/B2366916.png)

![6-Ethyl-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)

![3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2366923.png)

![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)